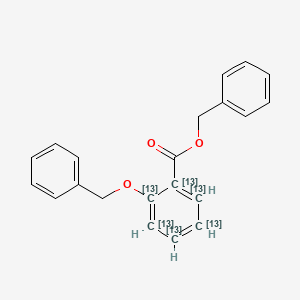

![molecular formula C5H10O5 B583495 D-[5-13C]arabinose CAS No. 139657-60-6](/img/structure/B583495.png)

D-[5-13C]arabinose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-[5-13C]arabinose is a stable isotope-labeled compound of D-arabinose, a naturally occurring pentose sugar. The “13C” label indicates that the carbon at the fifth position in the molecule is the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.

Mécanisme D'action

Target of Action

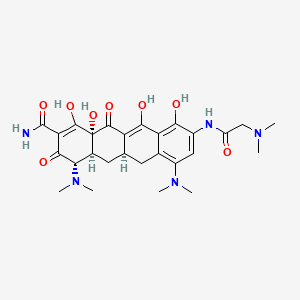

D-arabinose-5-13C primarily targets cancer cells, particularly breast cancer cells . The compound’s role is to inhibit the proliferation of these cells .

Mode of Action

D-arabinose-5-13C interacts with its targets by inducing autophagy, a cellular process that removes unnecessary or dysfunctional components . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest . Specifically, D-arabinose-5-13C exposure results in G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .

Biochemical Pathways

D-arabinose-5-13C affects the p38 MAPK signaling pathway . This pathway is involved in cellular responses to a variety of external stress signals. D-arabinose-5-13C is positively associated with autophagy and the activation of the p38 MAPK signaling pathway in breast cancer cells .

Pharmacokinetics

It is known that d-arabinose-5-13c is a stable compound , which suggests that it may have suitable bioavailability for therapeutic applications.

Result of Action

The action of D-arabinose-5-13C leads to significant molecular and cellular effects. It dramatically inhibits the proliferation of cells in a dose-dependent manner . This inhibition is relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins . In vivo treatment with D-arabinose-5-13C could significantly inhibit xenograft growth of breast cancer cells .

Analyse Biochimique

Biochemical Properties

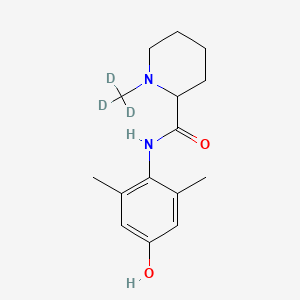

D-arabinose-5-13C interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of filamentous fungi and xylose-fermenting yeasts, where it is metabolized into xylulose-5-P via an oxidoreductive pathway .

Cellular Effects

D-arabinose-5-13C has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell cycle arrest in breast cancer cells by promoting autophagy via the p38 MAPK signaling pathway . This indicates that D-arabinose-5-13C can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-arabinose-5-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of D-arabinose-5-13C can vary with different dosages. For instance, it has been found that D-arabinose can significantly inhibit the growth of breast cancer xenografts in mice

Metabolic Pathways

D-arabinose-5-13C is involved in various metabolic pathways. For instance, it is metabolized into xylulose-5-P via an oxidoreductive pathway in filamentous fungi and xylose-fermenting yeasts . This process involves various enzymes and cofactors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

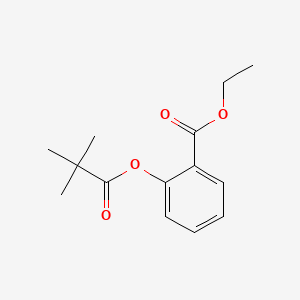

The preparation of D-[5-13C]arabinose typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. One common method involves the use of labeled precursors such as D-glucose-6-13C, which undergoes a series of enzymatic or chemical reactions to yield this compound . The reaction conditions often include specific catalysts and controlled environments to ensure the high purity and yield of the labeled compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of fermentation processes with genetically modified microorganisms that can incorporate the carbon-13 isotope into the sugar molecule. These methods are designed to produce large quantities of the compound with high isotopic purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

D-[5-13C]arabinose can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form D-arabinonic acid.

Reduction: It can be reduced to form D-arabitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include D-arabinonic acid, D-arabitol, and various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

D-[5-13C]arabinose has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

Biology: The compound is used in studies involving the biosynthesis of nucleotides and nucleic acids, as well as in the investigation of cellular processes.

Medicine: this compound is used in research related to cancer and other diseases, particularly in understanding the metabolic alterations in diseased cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

D-glucose-13C: Another labeled sugar used in metabolic studies.

D-ribose-13C: Used in research related to nucleotide biosynthesis.

D-mannose-13C: Utilized in studies of glycosylation processes.

Uniqueness

D-[5-13C]arabinose is unique in its specific labeling at the fifth carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions that involve this position. Its stable isotope labeling also provides a non-radioactive and safe option for various research applications .

Propriétés

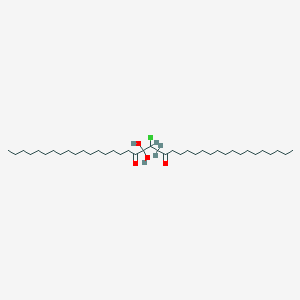

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-XGKUUUNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)

![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)

![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)

![1a-Azacyclobuta[cd]pentalene-2-carboxylicacid,octahydro-1-oxo-(9CI)](/img/new.no-structure.jpg)

![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)